4-(4-Hydroxyphenyl)imidazolidin-2-one
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Overview
Description
4-(4-Hydroxyphenyl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂ It features an imidazolidin-2-one ring substituted with a hydroxyphenyl group at the 4-position
Synthetic Routes and Reaction Conditions:
Direct Incorporation of Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions to form imidazolidin-2-ones.
Diamination of Olefins: Olefins can be converted into imidazolidin-2-ones through a diamination process, often using metal catalysts.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to yield imidazolidin-2-ones.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidin-2-ones using Lewis acid catalysts.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The imidazolidin-2-one ring can be reduced to form imidazolidines.
Substitution: The hydroxy group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolidines.
Substitution: Various substituted imidazolidin-2-ones.
Scientific Research Applications
4-(4-Hydroxyphenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazolidin-2-one ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Imidazolidin-2-one: The parent compound without the hydroxyphenyl substitution.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one ring.
2,4-Imidazolidinedione: A related compound with two carbonyl groups at the 2 and 4 positions.
Uniqueness: 4-(4-Hydroxyphenyl)imidazolidin-2-one is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or other molecules.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-4,8,12H,5H2,(H2,10,11,13) |
InChI Key |
DJWQMVUTIIWZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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